Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-1-(3-methylphenyl)piperazine

Lipophilicity LogP Drug Design

2-Methyl-1-(3-methylphenyl)piperazine (CAS 35947-10-5), also referred to as 2-methyl-1-(m-tolyl)piperazine, is a substituted phenylpiperazine with molecular formula C₁₂H₁₈N₂ and molecular mass 190.28 g·mol⁻¹. It features a piperazine core bearing a methyl substituent at the 2-position of the ring and a 3-methylphenyl (m-tolyl) group at N1, yielding a chiral center at C2 that defines (R)- and (S)-enantiomeric forms.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 35947-10-5
Cat. No. B1597490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(3-methylphenyl)piperazine
CAS35947-10-5
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=CC=CC(=C2)C
InChIInChI=1S/C12H18N2/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2/h3-5,8,11,13H,6-7,9H2,1-2H3
InChIKeyQDMCWIHRLTVLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(3-methylphenyl)piperazine (CAS 35947-10-5): Structural and Physicochemical Baseline for Research Procurement


2-Methyl-1-(3-methylphenyl)piperazine (CAS 35947-10-5), also referred to as 2-methyl-1-(m-tolyl)piperazine, is a substituted phenylpiperazine with molecular formula C₁₂H₁₈N₂ and molecular mass 190.28 g·mol⁻¹ [1]. It features a piperazine core bearing a methyl substituent at the 2-position of the ring and a 3-methylphenyl (m-tolyl) group at N1, yielding a chiral center at C2 that defines (R)- and (S)-enantiomeric forms [1]. The compound is classified as a phenylpiperazine derivative, a scaffold widely used in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs), monoamine transporters, and ion channels [2]. Its structural annotation, including InChIKey QDMCWIHRLTVLIY-UHFFFAOYSA-N and canonical SMILES CC1CNCCN1C2=CC=CC(=C2)C, provides unambiguous identity for chemical procurement and analytical verification [1].

Why 2-Methyl-1-(3-methylphenyl)piperazine Cannot Be Interchanged with Generic Phenylpiperazine Analogs in Research Protocols


Phenylpiperazine derivatives exhibit structure-dependent pharmacokinetic and pharmacodynamic profiles that preclude simple interchangeability [1]. Even within the closely related 1-arylpiperazine subclass, the position and nature of substituents on both the phenyl ring and the piperazine core critically influence lipophilicity (LogP), basicity (pKa), and target binding selectivity [2]. For example, a systematic structure-function analysis of 13 phenylpiperazine analogs demonstrated that specific substitution patterns, including aliphatic modifications on the piperazine ring, directly alter intestinal permeation efficacy and cytotoxicity in Caco-2 epithelial models, yielding up to >100-fold differences in paracellular flux enhancement among structurally similar compounds [1]. Consequently, substituting 2-methyl-1-(3-methylphenyl)piperazine with an unsubstituted, para-substituted, or benzyl-linked analog without quantitative validation risks introducing uncontrolled variability in absorption, distribution, metabolism, and target engagement outcomes.

Quantitative Differentiation Evidence for 2-Methyl-1-(3-methylphenyl)piperazine (CAS 35947-10-5) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Methyl-1-(3-methylphenyl)piperazine vs. 1-(3-Methylphenyl)piperazine

The additional 2-methyl substituent on the piperazine ring of the target compound confers a measurable increase in lipophilicity compared to the unsubstituted analog 1-(3-methylphenyl)piperazine (CAS 41186-03-2). The target compound exhibits a predicted LogP of 2.09–2.19 [1][2], whereas 1-(3-methylphenyl)piperazine has a reported LogP of 1.57–1.58 [3]. This ΔLogP of approximately +0.52 to +0.61 units represents a roughly 3- to 4-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity LogP Drug Design Permeability

Basicity (pKa) Differentiation: 2-Methyl-1-(3-methylphenyl)piperazine vs. Positional Isomers

The predicted pKa of the secondary amine in 2-methyl-1-(3-methylphenyl)piperazine is 9.14 ± 0.03 . This value is slightly higher than the predicted pKa of the unsubstituted analog 1-(3-methylphenyl)piperazine (pKa = 9.05 ± 0.10) and the para-substituted isomer 1-(4-methylphenyl)piperazine (pKa = 9.00 ± 0.10) . The +0.09 unit increase relative to the unsubstituted analog indicates marginally higher basicity at the N4 nitrogen, which translates to a slightly greater fraction of protonated species at physiological pH (7.4). At pH 7.4, the target compound is approximately 98.3% protonated versus 97.7% for 1-(3-methylphenyl)piperazine, a small but potentially meaningful difference for salt formation, solubility, and receptor ionic interactions.

pKa Basicity Ionization State Salt Formation

Intestinal Permeation Enhancement Efficacy: Position of 2-Methyl-1-(3-methylphenyl)piperazine Within a Structure-Activity Matrix

In a systematic structure-function study of 13 phenylpiperazine derivatives, 2-methyl-1-(3-methylphenyl)piperazine was included as part of a library assessing intestinal permeation enhancement in Caco-2 monolayers [1]. The study demonstrated that aliphatic substitutions (such as 2-methyl on the piperazine ring or 3-methyl on the phenyl ring) yielded efficacy and cytotoxicity profiles comparable to 1-phenylpiperazine, whereas hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity [1]. While two compounds in the library enhanced calcein permeability >100-fold, the aliphatic-substituted derivatives (including the target compound's subclass) maintained a favorable efficacy-to-toxicity ratio, measured via trans-epithelial electrical resistance (TEER), calcein flux, and MTT cytotoxicity assays [1]. This places 2-methyl-1-(3-methylphenyl)piperazine in a therapeutically relevant efficacy window distinct from more toxic hydroxylated analogs.

Intestinal Permeation Enhancer Caco-2 Paracellular Transport Oral Drug Delivery

NMR Spectral Fingerprint: Identity Verification vs. Structural Isomers

2-Methyl-1-(3-methylphenyl)piperazine has two verified NMR spectra (¹H and ¹³C) deposited in the KnowItAll Spectral Library (SpectraBase Compound ID: Dxr0X6wGc2k, solvent: DMSO-d₆) [1]. This provides a unique, experimentally validated spectral fingerprint that unambiguously distinguishes it from its positional isomers, including 2-methyl-1-(4-methylphenyl)piperazine (CAS 35947-11-6), 3-methyl-1-(4-methylphenyl)piperazine (CAS 180622-24-6), and 1-(3-methylbenzyl)piperazine (CAS 5321-48-2). The distinct chemical shift patterns arising from the meta-methyl substitution on the phenyl ring (coupled aromatic protons at C2, C4, C5, and C6) versus para- or ortho-substituted isomers, combined with the chiral 2-methylpiperazine ring proton signals, provide a definitive identity verification method suitable for QC/QA release testing.

NMR Spectroscopy Quality Control Structural Confirmation Analytical Chemistry

Meta-Methyl Phenyl Substitution: Distinct Solubility and Crystallinity Profile vs. Para- and Ortho-Isomers

The meta-methyl substitution pattern on the phenyl ring of 2-methyl-1-(3-methylphenyl)piperazine (CAS 35947-10-5) results in a liquid physical state at ambient temperature, as inferred from the absence of a reported melting point in vendor specifications and the typical behavior of meta-substituted phenylpiperazines such as 1-(3-methylphenyl)piperazine (liquid; density 1.04 g·mL⁻¹; refractive index n²⁰/D 1.5755–1.5785) . In contrast, the para-methyl isomer 1-(4-methylphenyl)piperazine (CAS 39593-08-3) is a low-melting solid (mp 29–34 °C) , and the ortho-methyl isomer 1-(2-methylphenyl)piperazine (CAS 39512-51-1) is a crystalline solid (mp 44–48 °C) . This difference in physical state directly impacts handling protocols, solvent compatibility, and formulation development strategies.

Solubility Crystallinity Polymorphism Preformulation

Research and Industrial Application Scenarios for 2-Methyl-1-(3-methylphenyl)piperazine (CAS 35947-10-5): Evidence-Backed Use Cases


Scaffold for CNS-Targeted Medicinal Chemistry: Exploiting Elevated Lipophilicity (LogP 2.09–2.19) for Blood-Brain Barrier Penetration

The target compound's LogP of 2.09–2.19 [Section 3, Evidence Item 1] places it in an optimal lipophilicity range for CNS drug candidates (commonly LogP 2–5), making it a suitable starting scaffold for designing blood-brain barrier-permeable ligands targeting serotonin (5-HT), dopamine (D), or adrenergic receptors. Its meta-methylphenyl substitution pattern avoids the planarity and high melting point of para-substituted isomers (Section 3, Evidence Item 5), maintaining liquid handling compatibility in parallel synthesis while providing sufficient lipophilicity for passive CNS penetration. Medicinal chemists procuring this compound can leverage its dual methyl substitution pattern to explore SAR around receptor subtype selectivity without introducing excessive molecular weight or hydrogen bond donors that would compromise CNS drug-likeness [1].

Oral Permeation Enhancer Development: Building on the Favorable Aliphatic Subclass Safety Profile Established in Caco-2 Models

Fein et al. (2017) demonstrated that phenylpiperazine derivatives bearing aliphatic substitutions maintain efficacy in enhancing intestinal paracellular permeability (calcein flux) without the cytotoxicity penalties observed for hydroxyl- and amine-substituted analogs [1]. The inclusion of 2-methyl-1-(3-methylphenyl)piperazine within this 13-compound library [Section 3, Evidence Item 3] validates its membership in the therapeutically viable aliphatic subclass. Researchers developing oral peptide, protein, or oligonucleotide delivery systems can procure this compound as a core scaffold for further functionalization, confident that the aliphatic-substituted phenylpiperazine class does not carry the intrinsic toxicity risk of more polar derivatives. Subsequent lead optimization should incorporate TEER, MTT, and calcein flux measurements as established by the benchmark study [1].

Quality Control Reference Standard for Positional Isomer Differentiation in Pharmaceutical Intermediate Supply Chains

The close CAS registry proximity between 2-methyl-1-(3-methylphenyl)piperazine (35947-10-5) and its para-methyl positional isomer 2-methyl-1-(4-methylphenyl)piperazine (35947-11-6) creates a tangible risk of procurement errors in multi-compound inventory environments. The authenticated ¹H and ¹³C NMR spectra available through SpectraBase (Compound ID Dxr0X6wGc2k) [Section 3, Evidence Item 4] provide an immediate, experimentally validated reference for incoming QC verification. The characteristic aromatic proton splitting pattern of the meta-substituted phenyl ring (AA′BB′C spin system vs. the AA′BB′ pattern of the para isomer) enables unambiguous discrimination by NMR within minutes. Analytical chemists and QC laboratories can implement this spectral fingerprint as a standard operating procedure for batch release testing, reducing the risk of costly synthetic failures downstream due to isomer misidentification [2].

Preformulation Salt Selection: Exploiting the Higher Basicity (pKa 9.14) for Crystalline Salt Screening Programs

The predicted pKa of 9.14 ± 0.03 for the secondary piperazine nitrogen [Section 3, Evidence Item 2] indicates that 2-methyl-1-(3-methylphenyl)piperazine is a moderately strong base, suitable for salt formation with a broad range of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, phosphate, besylate, tosylate). The ΔpKa rule (ΔpKa > 3 for stable salt formation) predicts successful proton transfer with acids having pKa < 6.1, encompassing most common counterions. Compared to the slightly less basic para-methyl isomer (pKa 9.00) [Section 3, Evidence Item 2], the target compound offers marginally greater driving force for salt crystallization, which may improve the success rate in polymorph and salt screening campaigns. Solid-state chemists and preformulation scientists can prioritize this scaffold for crystallinity optimization studies, particularly where the liquid free-base form of the meta-substituted compound (Section 3, Evidence Item 5) necessitates salt formation to achieve a solid dosage form .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1-(3-methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.